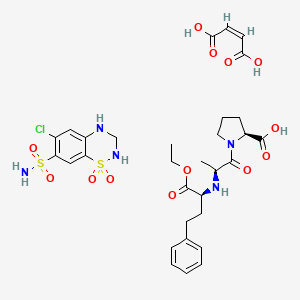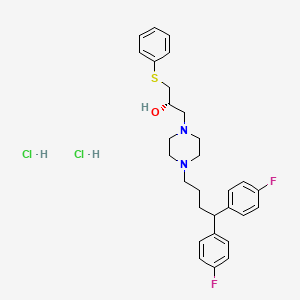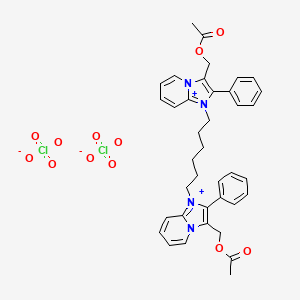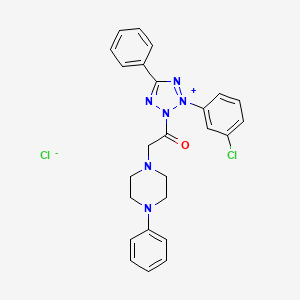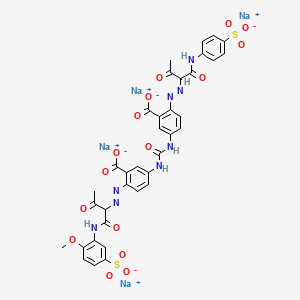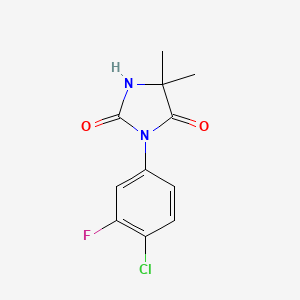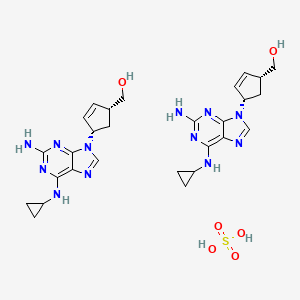![molecular formula C38H39Cl2FN2O9 B12757673 heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate CAS No. 126129-92-8](/img/structure/B12757673.png)
heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate is a complex organic compound It belongs to the class of quinolines and is characterized by the presence of multiple functional groups, including chloro, fluoro, and oxyacetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate involves multiple steps. The starting materials typically include quinoline derivatives, which are subjected to chlorination to introduce the chloro group at the 5-position. The oxyacetate group is then introduced through an esterification reaction with heptan-2-ol. The synthesis of [(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate involves the reaction of propanoic acid derivatives with fluoropyridine and phenoxy compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
化学反応の分析
Types of Reactions
Heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s structure allows it to bind to specific receptors or active sites, disrupting normal cellular processes and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Cloquintocet-mexyl: A similar compound with herbicidal properties.
Fluoroquinolines: Compounds with similar quinoline structures and fluorine substitutions.
Uniqueness
Heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
126129-92-8 |
|---|---|
分子式 |
C38H39Cl2FN2O9 |
分子量 |
757.6 g/mol |
IUPAC名 |
heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C20H17ClFNO6.C18H22ClNO3/c1-4-9-26-19(24)12(2)28-20(25)13(3)27-15-5-7-16(8-6-15)29-18-17(22)10-14(21)11-23-18;1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h1,5-8,10-13H,9H2,2-3H3;6,8-11,13H,3-5,7,12H2,1-2H3/t12-,13-;/m1./s1 |
InChIキー |
KMDGLQWETKUROI-OJERSXHUSA-N |
異性体SMILES |
CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2.C[C@H](C(=O)O[C@H](C)C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F |
正規SMILES |
CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2.CC(C(=O)OC(C)C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


